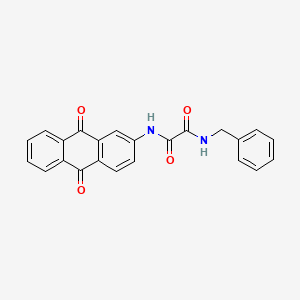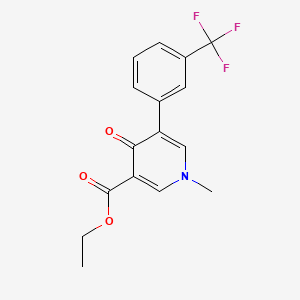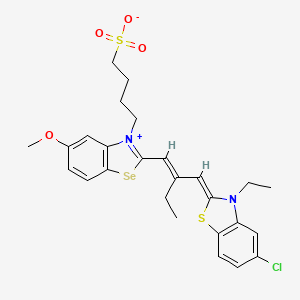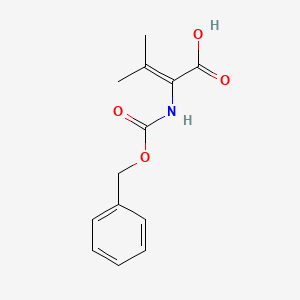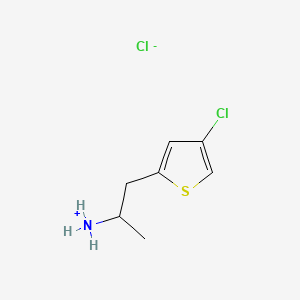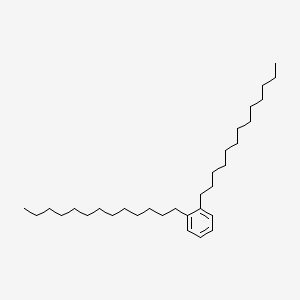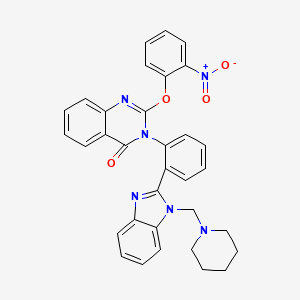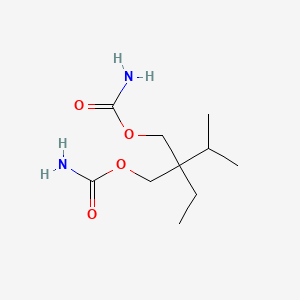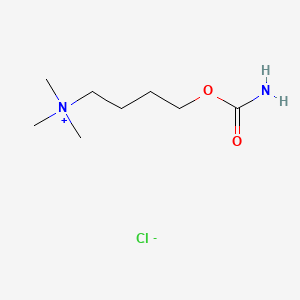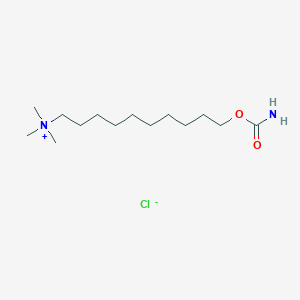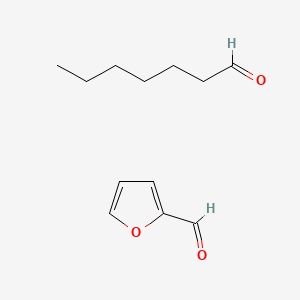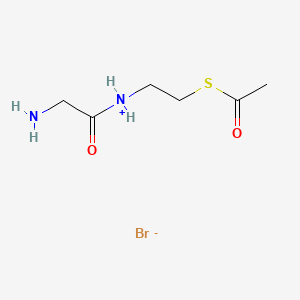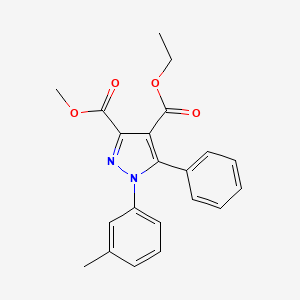
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of carboxylic acid groups at positions 3 and 4, a 3-methylphenyl group at position 1, and a phenyl group at position 5, with ethyl and methyl ester functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often involve refluxing the reactants in solvents like ethanol or methanol, followed by esterification using reagents such as ethyl chloroformate and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted aromatic derivatives.
科学的研究の応用
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system under study .
類似化合物との比較
Similar Compounds
1h-pyrazole-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at positions 3 and 5.
1-methyl-1h-pyrazole-5-carboxylic acid: Contains a methyl group at position 1 and a carboxylic acid group at position 5.
2h-pyrazole-3-carboxylic acid: Different nitrogen positioning and carboxylic acid group at position 3.
Uniqueness
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is unique due to its specific substitution pattern and ester functionalities, which confer distinct chemical and biological properties.
特性
CAS番号 |
96722-67-7 |
|---|---|
分子式 |
C21H20N2O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
4-O-ethyl 3-O-methyl 1-(3-methylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-20(24)17-18(21(25)26-3)22-23(16-12-8-9-14(2)13-16)19(17)15-10-6-5-7-11-15/h5-13H,4H2,1-3H3 |
InChIキー |
GBAUEJRLBSADNV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=CC(=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



